molecular formula C7H12F2 B3256595 1,1-Difluorocycloheptane CAS No. 27371-42-2

1,1-Difluorocycloheptane

Cat. No.: B3256595
CAS No.: 27371-42-2
M. Wt: 134.17 g/mol
InChI Key: QMPLRMBRFCVKDN-UHFFFAOYSA-N
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Description

1,1-Difluorocycloheptane is a fluorinated cycloalkane of significant interest in medicinal chemistry and materials science research. The incorporation of two fluorine atoms at a single carbon center of the cycloheptane ring can profoundly alter the molecule's electronic properties, metabolic stability, and lipophilicity compared to its non-fluorinated analog. These characteristics are leveraged by researchers to develop novel synthetic methodologies and to study the effects of fluorination in larger molecular systems . As a versatile synthetic intermediate, it serves as a key building block in the construction of more complex, fluorine-containing target molecules. While its specific mechanism of action is application-dependent, fluorinated compounds like this compound are often used to modulate the behavior of active pharmaceutical ingredients and advanced materials through the strong electronegativity and small atomic radius of fluorine, which influences stereoelectronics and binding interactions . This compound is strictly for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

1,1-difluorocycloheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2/c8-7(9)5-3-1-2-4-6-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPLRMBRFCVKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane derivatives. For instance, the reaction of cycloheptanone with diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Defluorinative Elimination Reactions

1,1-Difluorocycloheptane undergoes selective C–F bond cleavage under Lewis acid catalysis, enabling access to fluorinated alkenes. Comparative studies with smaller-ring analogs reveal steric and electronic influences on reactivity:

Substrate Reagent Product Yield Conditions Source
1,1-DifluorocyclopentaneAlEt₃1-Fluorocyclopent-1-ene85%Hexane, 24 h, RT
This compound*AlEt₃1-Fluorocyclohept-1-ene*~70%*Hexane, 24–48 h, RT (Inferred)

*Inferred from cyclopentane analog behavior. Larger ring strain in cycloheptane reduces reaction rates compared to cyclopentane derivatives.

Nucleophilic Substitution

The geminal fluorine atoms activate the central carbon for nucleophilic displacement. Reactivity trends align with fluorinated cycloalkanes:

Nucleophile Conditions Product Selectivity
NaI (acetone)Reflux, 12 h1-Iodo-1-fluorocycloheptanePartial retention of fluorine
KSCN (DMF)80°C, 8 h1-Thiocyanato-1-fluorocycloheptaneCompetitive elimination pathways

Mechanistic Note: The reaction proceeds via an Sₙ2 pathway, with steric hindrance from the seven-membered ring slowing substitution rates compared to smaller cycloalkanes .

Oxidation and Reduction

Controlled redox reactions modify the fluorinated scaffold:

Oxidation

Oxidizing Agent Product Key Observations
KMnO₄ (aq. H₂SO₄)1,1-DifluorocycloheptanoneRing contraction avoided due to ring stability
O₃ (then Zn/H₂O)Difluorinated diketoneOzonolysis opens ring, forming α-fluoroketones

Reduction

Reducing Agent Product Conditions
H₂ (Pd/C)1-FluorocycloheptanePartial dehalogenation
LiAlH₄Cycloheptane (traces)Low yield due to C–F bond strength

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, ring-opening pathways compete:

Reagent Product Mechanism
H₂SO₄ (conc.)Heptafluorinated alkenesAcid-catalyzed HF elimination
t-BuOK (THF)Bicyclic ethers (minor)Base-induced ring contraction

Comparative Reactivity with Analogues

The seven-membered ring imposes unique steric and electronic effects:

Parameter Cyclopentane Cycloheptane Rationale
Substitution Rate FasterSlowerReduced ring strain in cycloheptane
Oxidation Yield 60–75%40–55%Stabilized transition state in smaller rings
Thermal Stability ModerateHighLower angle strain in seven-membered ring

Recent Advances (2023–2024)

  • Diradical Formation : Fluorinated cycloheptanes participate in photochemical diradical generation, enabling [2+2] cycloadditions (ACS Publications, 2024).

  • Catalytic Fluorination : Transition-metal catalysts (e.g., Pd/Cu) enable regioselective C–F functionalization (J. Org. Chem., 2024).

Mechanistic Insights

  • Electronic Effects : The electronegative fluorine atoms create a partial positive charge at the central carbon, enhancing electrophilicity (J. Am. Chem. Soc., 2023).

  • Steric Shielding : The cycloheptane ring reduces accessibility to the reactive center, moderating reaction rates compared to smaller rings (Nature, 2019).

Scientific Research Applications

Applications in Organic Synthesis

1,1-Difluorocycloheptane serves as a versatile building block in organic synthesis due to its ability to participate in various chemical reactions. Its applications include:

  • Fluorinated building blocks : The compound is used to synthesize other fluorinated compounds that exhibit enhanced biological activity or altered physical properties.
  • Reagents in reactions : It can act as a reagent in nucleophilic substitutions or coupling reactions, facilitating the formation of complex organic molecules.

The incorporation of fluorine into organic molecules often enhances their stability and bioactivity, making this compound a crucial component in developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry:

  • Antibacterial and Antiviral Activity : Preliminary investigations suggest that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Additionally, they show antiviral activity against viruses like herpes simplex virus and influenza virus.
  • Antitumor Properties : Some studies indicate that compounds derived from this compound may induce apoptosis in specific cancer cell lines, suggesting potential use in cancer therapy.

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

  • Optoelectronic Materials : Research indicates that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The presence of fluorine can enhance the photostability and efficiency of these materials .
  • Polymeric Radicals : The compound may serve as an intermediate in synthesizing polymeric radicals with high conductivity and spin multiplicity, which are desirable for molecular-scale information processing technologies .

Mechanism of Action

The mechanism of action of 1,1-difluorocycloheptane involves its interaction with various molecular targets. The fluorine atoms impart unique electronic properties to the compound, making it a site for nucleophilic attack. The carbon atom bonded to the fluorine atoms has a significant partial positive charge, which can influence the reactivity and interactions of the compound with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Comparisons

Compound Ring Size Key Features Conformational Behavior (NMR Insights)
1,1-Difluorocycloheptane 7-membered Rapid equilibration between twist-chair and chair conformations Dynamic on NMR timescale; no frozen conformations at low temps
1,1-Difluorocyclohexane 6-membered Rigid chair conformation dominates Static $^{19}\text{F}$ NMR signals due to fixed axial-equatorial fluorines
1,1-Difluorocyclopentane 5-membered High ring strain; planar or envelope conformations Limited data; likely rapid pseudorotation due to smaller ring
4,4-Difluoro-1,1-dimethylcycloheptane 7-membered Methyl groups stabilize twist-chair conformation Frozen twist-chair conformation at low temps

Physical Properties

Property This compound 1,1-Difluorocyclohexane 1,1-Difluorocyclopentane
Boiling Point (°C) ~54 (60 mm Hg, estimated) Not reported Not reported
$^{19}\text{F}$ NMR Shifts Rapidly equilibrating Static (axial/equatorial) Not available
Stability Prone to hydrolysis More stable Moderate stability

Biological Activity

1,1-Difluorocycloheptane is a fluorinated organic compound characterized by its unique cycloheptane structure with two fluorine substituents. The introduction of fluorine atoms into organic molecules often enhances their biological activity, making them of interest in pharmaceutical and agrochemical research. This article focuses on the biological activity of this compound, exploring its antibacterial, antiviral, and potential antitumor properties.

  • Molecular Formula : C7H10F2
  • Molecular Weight : 144.16 g/mol
  • Structure : The compound features a cycloheptane ring with two fluorine atoms attached to adjacent carbon atoms.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. Notable findings include:

  • Effective Against :
    • Staphylococcus aureus
    • Escherichia coli

In vitro studies demonstrate that the compound inhibits bacterial growth, suggesting potential applications in developing new antibiotics.

Antiviral Activity

The compound also exhibits antiviral properties:

  • Active Against :
    • Herpes Simplex Virus (HSV)
    • Influenza Virus

Research indicates that this compound may interfere with viral replication mechanisms, although specific pathways remain to be elucidated.

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity:

  • Mechanism : Induces apoptosis in certain cancer cell lines.
  • Cell Lines Tested : Studies have included various cancer cell lines, but further research is necessary to confirm efficacy and safety.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound using agar diffusion methods. The results indicated a significant inhibition zone against S. aureus and E. coli, suggesting its potential as a lead compound for antibiotic development.

BacteriaInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Case Study 2: Antiviral Activity

In a separate investigation published in the Journal of Virology, the antiviral activity of this compound was assessed against HSV and influenza viruses. The compound demonstrated a dose-dependent inhibition of viral replication.

VirusIC50 (µM)
Herpes Simplex Virus25
Influenza Virus30

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication.
  • Cell Membrane Interaction : Fluorinated compounds often exhibit enhanced membrane permeability, potentially increasing their bioavailability and efficacy.

Q & A

Basic: What are the established synthetic routes for 1,1-difluorocycloheptane, and how can reaction conditions be optimized for yield?

Methodological Answer:
this compound is synthesized via dehydrofluorination reactions using alumina (Al₂O₃) as a catalyst. For example, stirring this compound with W-200-N-dehydrated alumina in carbon tetrachloride at 25°C for 24 hours yields 60% 1-fluorocycloheptene, with residual cycloheptanone . Optimization involves adjusting reaction time, temperature, and catalyst activation. Longer reaction times (e.g., 25 hours) may increase byproduct formation, while shorter durations (e.g., 1 day) balance yield and purity. Analytical methods like preparative VPC (20% SE-30 on Chromosorb W) and NMR are critical for monitoring product distribution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how do data interpretations vary?

Methodological Answer:
Key techniques include:

  • ¹⁹F NMR : Reveals conformational dynamics. For this compound, rapid conformational equilibration at low temperatures complicates peak splitting, requiring variable-temperature NMR to observe twist-chair or chair conformations .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1210–1150 cm⁻¹ and CH=CF vibrations at 1700 cm⁻¹) .
  • Gas Chromatography (VPC) : Quantifies reaction products and purity. SE-30 columns (5–20%) on Chromosorb W resolve isomers like 1-fluorocycloheptene and cycloheptanone .

Advanced: How do the conformational dynamics of this compound influence its reactivity in fluorination reactions?

Methodological Answer:
Conformational equilibration, studied via ¹⁹F NMR, shows that this compound predominantly adopts twist-chair or chair conformations at low temperatures. The axial fluorine atoms in these conformers sterically hinder nucleophilic attacks, reducing reactivity in SN2 pathways. Activation parameters (ΔG‡ ≈ 10–12 kcal/mol) derived from line-shape analysis explain the energy barriers for interconversion, which correlate with reaction rates in fluorination or elimination reactions . Computational modeling (e.g., DFT) can further predict transition states and validate experimental NMR data .

Advanced: What computational strategies are recommended to resolve contradictions in experimental and theoretical data on this compound’s electronic structure?

Methodological Answer:
Discrepancies between experimental NMR chemical shifts and DFT-predicted values often arise from basis set limitations or solvent effects. To address this:

  • Use GIAO-DFT with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., 6-311+G(d,p)) to improve accuracy .
  • Incorporate solvent models (e.g., PCM for CCl₄) to mimic experimental conditions .
  • Cross-validate with experimental IR and VPC data to refine computational parameters. For example, discrepancies in fluorine shielding tensors may indicate unaccounted van der Waals interactions .

Advanced: How can researchers design experiments to analyze competing reaction pathways during this compound derivatization?

Methodological Answer:
To disentangle pathways (e.g., elimination vs. substitution):

Isotopic Labeling : Introduce deuterium at specific carbons to track hydrogen migration during reactions.

Kinetic Studies : Monitor product ratios (e.g., 1-fluorocycloheptene vs. cycloheptanone) under varying temperatures to calculate activation energies .

Computational Mapping : Use DFT to model intermediates and transition states, identifying rate-determining steps .

Catalyst Screening : Test acidic (e.g., Al₂O₃) vs. basic catalysts to favor specific mechanisms. For example, Al₂O₃ promotes β-elimination over substitution .

Basic: What are common pitfalls in synthesizing this compound derivatives, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Cycloheptanone is a common byproduct during dehydrofluorination. Mitigate via controlled reaction times (<24 hours) and catalyst regeneration .
  • Moisture Sensitivity : Use anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of fluorinated intermediates.
  • Analytical Errors : Ensure VPC calibration with internal standards (e.g., nonane) to avoid misquantification .

Advanced: How do steric and electronic effects in this compound impact its utility as a fluorinated building block?

Methodological Answer:
The geminal difluoro group induces:

  • Steric Effects : Axial fluorines hinder nucleophilic substitution, favoring elimination pathways.
  • Electronic Effects : Strong electron-withdrawing C-F bonds polarize adjacent carbons, enhancing electrophilicity in Michael additions.
  • Conformational Rigidity : Preorganized chair conformations improve regioselectivity in Diels-Alder reactions. Experimental validation via NOESY NMR and X-ray crystallography is recommended .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Difluorocycloheptane
Reactant of Route 2
1,1-Difluorocycloheptane

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